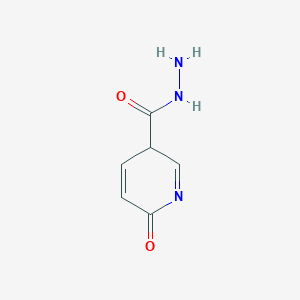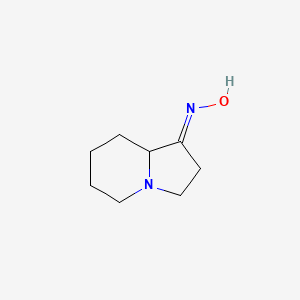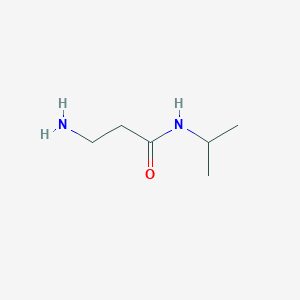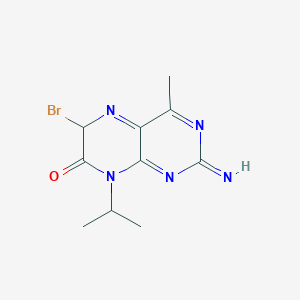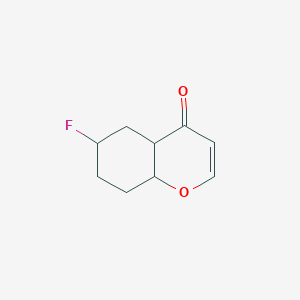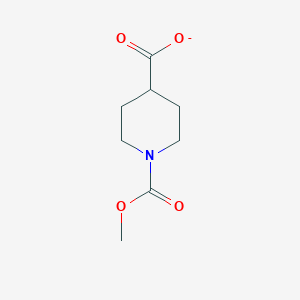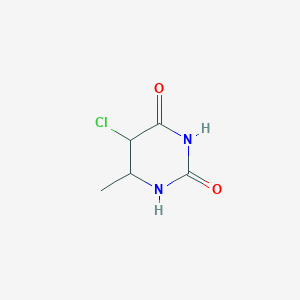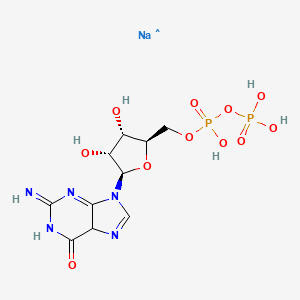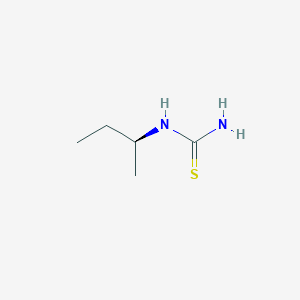
1,3-Dimethylpurin-3-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpurin-3-ium-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It belongs to the class of methylxanthines, which are known for their stimulating effects on the central nervous system. Theobromine is structurally similar to caffeine and has various applications in medicine, food, and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione can be achieved through several methods. One common approach involves the methylation of xanthine. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or methanol. The extracted compound is purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction reactions can convert theobromine to 3,7-dimethylxanthine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 3,7-Dimethyluric acid
Reduction: 3,7-Dimethylxanthine
Substitution: Various alkylated or acylated derivatives of theobromine
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a standard compound in analytical chemistry for calibration and method development.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and diuretic.
Industry: Used in the food industry as a flavoring agent and in the production of pharmaceuticals.
Wirkmechanismus
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Additionally, theobromine acts as an adenosine receptor antagonist, which contributes to its stimulating effects on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylpurin-3-ium-2,6-dione is similar to other methylxanthines such as caffeine and theophylline. it has unique properties that distinguish it from these compounds:
Caffeine: While both compounds are stimulants, caffeine has a stronger effect on the central nervous system compared to theobromine.
Theophylline: Theophylline is more potent as a bronchodilator than theobromine and is commonly used in the treatment of respiratory diseases.
List of Similar Compounds
- Caffeine (1,3,7-Trimethylxanthine)
- Theophylline (1,3-Dimethylxanthine)
- Paraxanthine (1,7-Dimethylxanthine)
Eigenschaften
Molekularformel |
C7H7N4O2+ |
|---|---|
Molekulargewicht |
179.16 g/mol |
IUPAC-Name |
1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3/q+1 |
InChI-Schlüssel |
VQAZPULWPVGCTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


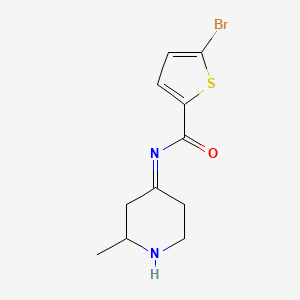
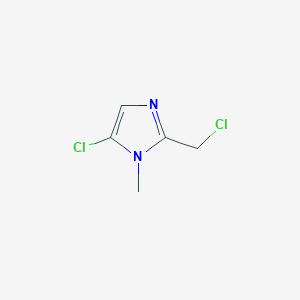
![Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
